molecular formula C24H30N4O2 B2502437 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide CAS No. 921893-88-1

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2502437
CAS RN: 921893-88-1
M. Wt: 406.53
InChI Key: HNSQEOKSGHZIFO-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. MIPO is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, Los Angeles (UCLA).

Scientific Research Applications

Acetylcholinesterase Inhibitors

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide is structurally related to a series of anti-acetylcholinesterase (anti-AChE) inhibitors. Research on similar compounds has shown potent anti-AChE activity, with some compounds demonstrating a selective affinity for AChE over butyrylcholinesterase and significant in vivo effects on acetylcholine content in the rat cerebral cortex (Sugimoto et al., 1995).

α1-Adrenoceptor Antagonists

Compounds with structural similarities to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide have been synthesized and evaluated as α1-adrenoceptor antagonists. These compounds have shown significant affinity for α1-adrenoceptors, with some having a functional preference for the α1A-adrenoceptor subtype (Rak et al., 2016).

Glycine Transporter 1 Inhibitors

Research into structurally related compounds has led to the identification of potent Glycine Transporter 1 (GlyT1) inhibitors. These inhibitors exhibit favorable pharmacokinetics profiles and can increase glycine concentration in the cerebrospinal fluid of rats, suggesting potential applications in central nervous system disorders (Yamamoto et al., 2016).

CB1 Cannabinoid Receptor Interaction

Studies on compounds similar to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide have explored their interaction with the CB1 cannabinoid receptor. These studies provide insights into the binding interaction with the receptor, which could be crucial for developing new therapeutic agents (Shim et al., 2002).

Other Applications

Further research into compounds with structural similarities includes exploring their role as inhibitors of HIV-1 replication, their potential in anticancer therapy targeting topoisomerase I, and their use as corrosion inhibitors in mild steel, demonstrating the diverse applications of these chemical structures in various fields of scientific research (Che et al., 2015); (Das et al., 2017).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-27-15-12-19-16-18(10-11-21(19)27)22(28-13-6-3-7-14-28)17-25-23(29)24(30)26-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSQEOKSGHZIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide

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